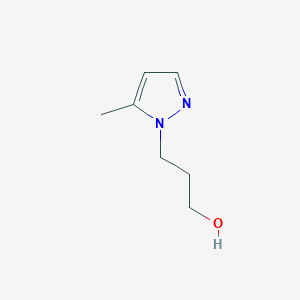

3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol

Description

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-ol is a pyrazole derivative characterized by a propan-1-ol chain linked to a 5-methyl-substituted pyrazole ring. Its molecular formula is C₇H₁₂N₂O, with a calculated molecular weight of 140.18 g/mol. The hydroxyl group on the propanol moiety enables hydrogen bonding, while the methyl group at the 5-position of the pyrazole ring enhances lipophilicity compared to the parent compound, 3-(1H-pyrazol-1-yl)propan-1-ol . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, though specific applications require further research. Available purity data for analogs suggests a standard purity of ≥95% in commercial and research settings .

Properties

IUPAC Name |

3-(5-methylpyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7-3-4-8-9(7)5-2-6-10/h3-4,10H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKFTZBRKAWQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent. The reaction is carried out under controlled conditions to ensure the selective methylation at the desired position on the pyrazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce different functional groups onto the pyrazole ring.

Scientific Research Applications

3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Pyrazole-Propanol Derivatives

Key Observations :

- Lipophilicity : The 5-methyl group in the target compound increases hydrophobicity compared to the parent compound, while the 4-chloro substituent in analogs introduces polarity due to its electron-withdrawing nature .

- Hydrogen Bonding: All propanol derivatives retain the hydroxyl group, enabling hydrogen bonding interactions critical for solubility and crystal packing .

Noncovalent Interactions and Molecular Packing

Studies on analogous compounds (e.g., 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol) reveal that C–H···O hydrogen bonds dominate crystal packing, stabilized by van der Waals interactions . Computational tools like Multiwfn and SHELX enable detailed analysis of electron density and crystal structures, aiding in the prediction of solubility and stability .

Research Findings and Implications

- Substituent Effects : Methyl groups enhance steric bulk without drastically altering electronic properties, whereas chloro and trifluoromethyl groups introduce polarity and electronegativity, respectively. These modifications tailor compounds for specific industrial or biological targets .

- Synthetic Flexibility: Pyrazole-propanol derivatives are synthesized via nucleophilic substitution or cyclocondensation reactions, as evidenced by methods in related pyrazole systems .

- Tools for Analysis : Software like SHELX (for crystallography) and Multiwfn (for wavefunction analysis) are critical for characterizing these compounds and their interactions .

Biological Activity

3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The pyrazole ring structure allows for diverse interactions with biological targets, making it a valuable subject for research in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 156.20 g/mol. The compound features a hydroxyl group and a pyrazole moiety, which are critical for its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and molecular pathways. The hydroxyl group may facilitate hydrogen bonding, enhancing the compound's affinity for biological targets. This interaction can modulate enzyme activity and influence various physiological processes, including inflammation and cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The precise mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies demonstrate that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. For instance, it has been shown to inhibit the proliferation of human cancer cell lines, including breast and lung cancer cells, by affecting key regulatory proteins involved in the cell cycle .

Research Findings and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Inhibition of bacterial growth in vitro | Antimicrobial | |

| Induction of apoptosis in cancer cells | Anticancer | |

| Modulation of inflammatory pathways | Anti-inflammatory |

Case Study: Anticancer Activity

In a notable study, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating potent antiproliferative activity. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as a therapeutic agent against breast cancer.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its effectiveness as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.